2-(4-Nitrophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine
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Overview
Description
2-(4-Nitrophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminopyridine with an appropriate aldehyde and a nitro-substituted benzaldehyde under acidic conditions. The reaction typically proceeds through a condensation mechanism, followed by cyclization to form the imidazo[1,2-a]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature, and pressure conditions, as well as continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
The major products formed from these reactions include nitroso derivatives, amine derivatives, and substituted imidazo[1,2-a]pyridines .
Scientific Research Applications
2-(4-Nitrophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The nitrophenyl group can form hydrogen bonds with active sites of enzymes, while the trifluoromethyl group enhances its lipophilicity, facilitating membrane penetration. These interactions can inhibit enzyme activity or modulate receptor functions, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine
- 2-(4-Bromophenyl)imidazo[1,2-a]pyridine
- 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine
Uniqueness
2-(4-Nitrophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine is unique due to the presence of both nitrophenyl and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. The trifluoromethyl group, in particular, enhances its metabolic stability and bioavailability compared to other similar compounds .
Properties
CAS No. |
944580-85-2 |
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Molecular Formula |
C14H8F3N3O2 |
Molecular Weight |
307.23 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H8F3N3O2/c15-14(16,17)12-2-1-3-13-18-11(8-19(12)13)9-4-6-10(7-5-9)20(21)22/h1-8H |
InChI Key |
SNZQEQAVGRPDDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C(=C1)C(F)(F)F)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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